The synthesis of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine typically involves the following methods:
The molecular structure of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine can be analyzed as follows:
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine can participate in various chemical reactions:
The mechanism of action for 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine varies based on its application:
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine has several notable applications:
Aryl-substituted halogenated pyrimidines represent a cornerstone of modern medicinal chemistry, combining structural versatility with targeted bioactivity. Within this class, 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine (CAS: 146533-56-4; C₁₁H₈Cl₂N₂O) exemplifies a strategically engineered hybrid scaffold. Its molecular architecture integrates a dichloropyrimidine core with a 4-methoxyphenyl moiety, creating a synergistic platform for drug discovery. This compound’s physicochemical profile—including moderate lipophilicity (predicted LogP ≈ 2.8), stability under inert storage (2–8°C), and molecular weight of 255.10 g/mol—positions it as a versatile intermediate for synthesizing biologically active agents targeting infectious diseases, oncology, and inflammation [2] [4].
The development of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine arose from systematic efforts to optimize pyrimidine-based antifolates and antibacterials. Early pyrimidine drugs like trimethoprim (a 2,4-diaminopyrimidine) demonstrated the pharmacodynamic significance of halogenation, which enhances target binding through electronic and steric effects [3]. The strategic introduction of dichloro groups at C4 and C6 of the pyrimidine ring emerged as a key innovation, enabling nucleophilic displacement reactions for further derivatization. Concurrently, the 4-methoxyphenyl group was identified for its ability to improve cell membrane permeability and metabolic stability. The fusion of these motifs culminated in targeted syntheses of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine in the late 1990s, primarily as a precursor for kinase inhibitors and antimicrobial agents [4] [9].
Table 1: Physicochemical Properties of 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 146533-56-4 | — |
Molecular Formula | C₁₁H₈Cl₂N₂O | High-resolution MS |
Molecular Weight | 255.10 g/mol | Calculated |
Storage Stability | -20°C (inert atmosphere) | Experimental validation |
Predicted LogP | ~2.8 | Computational modeling |
SMILES | COC₁=CC=C(C₂=C(Cl)N=CN=C₂Cl)C=C₁ | Canonical representation |
The dichloropyrimidine unit confers electrophilic reactivity at C4 and C6, facilitating Suzuki couplings, aminations, and other nucleophilic substitutions critical for modular drug synthesis. Crystallographic studies of related compounds (e.g., 4,6-dichloro-5-methoxypyrimidine) reveal near-planar geometries (r.m.s. deviation = 0.013 Å) and intermolecular halogen bonding (Cl⋯N contacts: 3.094–3.101 Å), which stabilize target-ligand interactions [5]. The 4-methoxyphenyl group contributes through:
This dual functionality underpins the compound’s role in generating derivatives with potent bioactivities. For example, molecular hybrids incorporating this core show sub-μM IC₅₀ values against drug-resistant Mycobacterium tuberculosis and BCR-ABL(T315I) mutants in leukemia [4] [8].
Recent studies emphasize 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine as a template for overcoming antimicrobial resistance. Derivatives like Iclaprim (a diaminopyrimidine) target trimethoprim-resistant pathogens, leveraging the dichloroaryl scaffold’s adaptability [3]. However, critical knowledge gaps persist:
Table 2: Key Synthetic Routes to 4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine
Precursor | Reaction Conditions | Key Challenges | Yield Range |
---|---|---|---|
4,6-Dihydroxy-5-methoxypyrimidine | PCl₃, reflux (110–120°C), hydrolysis | Tar formation; solvent stratification | 45–65% |
5-(4-Methoxyphenyl)pyrimidinone | POCl₃, catalytic N,N-dimethylaniline | Decomposition at high temperatures | 50–70% |
Halogen-exchange of bromo analogs | CuCl₂, DMF, 130°C | Competing dehalogenation | 30–40% |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2